Diethyl 2-(trifluoromethyl)butanedioate
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Overview
Description
Diethyl 2-(trifluoromethyl)butanedioate is an organic compound characterized by the presence of a trifluoromethyl group attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-(trifluoromethyl)butanedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with trifluoromethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure high yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(trifluoromethyl)butanedioate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield various trifluoromethyl-substituted derivatives.
- Reduction reactions produce diols or alcohols.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Scientific Research Applications
Diethyl 2-(trifluoromethyl)butanedioate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group, which can influence biological activity.
Medicine: Explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl 2-(trifluoromethyl)butanedioate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Diethyl malonate: Lacks the trifluoromethyl group, making it less reactive in certain contexts.
Diethyl 2-(difluoromethyl)butanedioate: Similar structure but with a difluoromethyl group, leading to different reactivity and applications.
Diethyl 2-(chloromethyl)butanedioate: Contains a chloromethyl group, which imparts different chemical properties.
Uniqueness: Diethyl 2-(trifluoromethyl)butanedioate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
91523-46-5 |
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Molecular Formula |
C9H13F3O4 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
diethyl 2-(trifluoromethyl)butanedioate |
InChI |
InChI=1S/C9H13F3O4/c1-3-15-7(13)5-6(9(10,11)12)8(14)16-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
AEFTUCVENLYJFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
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